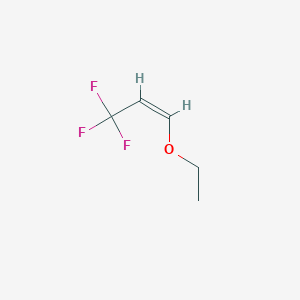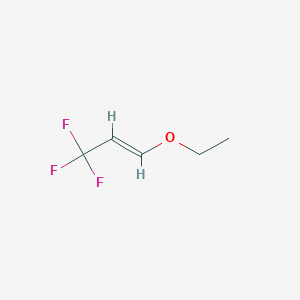
(1E)-1-Ethoxy-3,3,3-trifluoroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-Ethoxy-3,3,3-trifluoroprop-1-ene is an organic compound with the molecular formula C5H7F3O It is a fluorinated alkene, characterized by the presence of an ethoxy group and three fluorine atoms attached to the terminal carbon of the propene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-Ethoxy-3,3,3-trifluoroprop-1-ene typically involves the reaction of ethyl vinyl ether with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl vinyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-Ethoxy-3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carbonyl compounds.
Reduction: Reduction reactions can yield the corresponding alkane or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
(1E)-1-Ethoxy-3,3,3-trifluoroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (1E)-1-Ethoxy-3,3,3-trifluoroprop-1-ene involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The compound can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, depending on the specific conditions and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1,3,3,3-Tetrafluoro-1-propene: Another fluorinated alkene with similar properties but lacking the ethoxy group.
Trifluoromethyl ethylene: A simpler fluorinated alkene with only one fluorine atom.
Uniqueness
(1E)-1-Ethoxy-3,3,3-trifluoroprop-1-ene is unique due to the presence of both an ethoxy group and three fluorine atoms, which confer distinct chemical properties. The ethoxy group increases the compound’s solubility in organic solvents, while the trifluoromethyl group enhances its stability and reactivity. These features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
126015-38-1 |
|---|---|
Fórmula molecular |
C5H7F3O |
Peso molecular |
140.10 g/mol |
Nombre IUPAC |
(E)-1-ethoxy-3,3,3-trifluoroprop-1-ene |
InChI |
InChI=1S/C5H7F3O/c1-2-9-4-3-5(6,7)8/h3-4H,2H2,1H3/b4-3+ |
Clave InChI |
CXPDIKCBUPMVRN-ONEGZZNKSA-N |
SMILES |
CCOC=CC(F)(F)F |
SMILES isomérico |
CCO/C=C/C(F)(F)F |
SMILES canónico |
CCOC=CC(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B3320615.png)
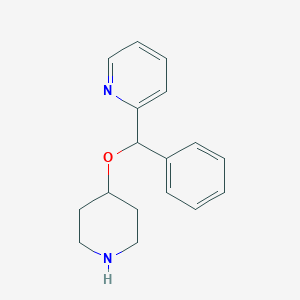
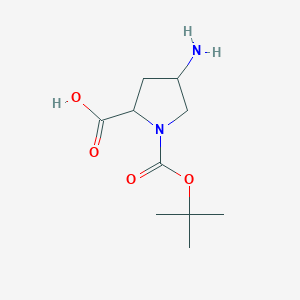
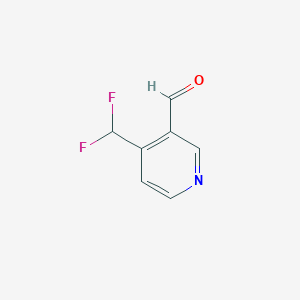
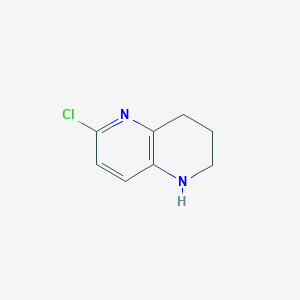
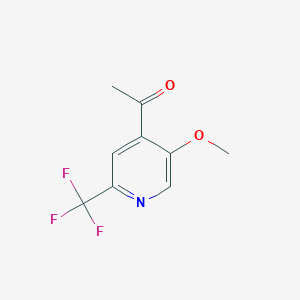
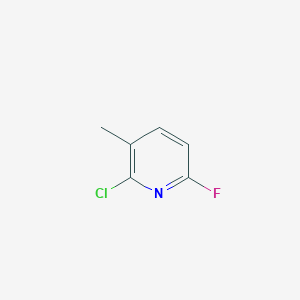
![6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3320663.png)
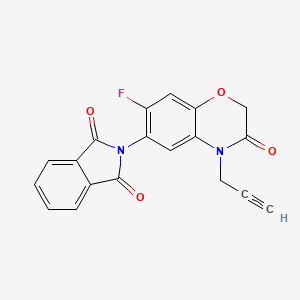
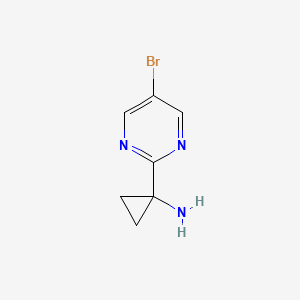
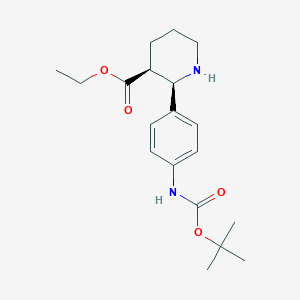
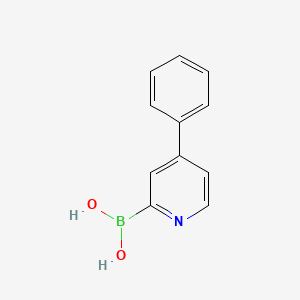
![tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate](/img/structure/B3320678.png)
